3-(3,4-Dichlorophenyl)but-2-enal
Description
Properties
CAS No. |
832720-92-0 |
|---|---|
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)but-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c1-7(4-5-13)8-2-3-9(11)10(12)6-8/h2-6H,1H3 |
InChI Key |
DBTATBPKEUNJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction
The Wittig reaction is a robust method for constructing α,β-unsaturated aldehydes. For 3-(3,4-dichlorophenyl)but-2-enal, the protocol involves:
- Ylid Generation : A phosphonium ylid derived from (3,3-diethoxypropyl)triphenylphosphonium bromide is prepared using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
- Aldehyde Coupling : The ylid reacts with 3,4-dichlorobenzaldehyde to form a protected enal intermediate.
- Deprotection : Acidic hydrolysis (e.g., 20% aqueous oxalic acid) removes the acetal protecting group, yielding the target aldehyde.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Protected Enal) | 83% (similar to Ref. 5) |
| Deprotection Efficiency | >90% |
| Stereoselectivity | Predominantly E-isomer |
Advantages : High stereocontrol; scalable.
Limitations : Requires handling air-sensitive reagents.
Aldol Condensation
Cross-aldol condensation between 3,4-dichlorophenylacetone and acetaldehyde under basic conditions forms the α,β-unsaturated aldehyde via dehydration:
- Reaction Setup : 3,4-Dichlorophenylacetone and acetaldehyde are combined in ethanol with sodium hydroxide (NaOH) at 60°C.
- Dehydration : The aldol adduct undergoes elimination under reflux to yield the enal.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Catalyst | NaOH or organocatalysts (e.g., L-proline) |
| Reaction Time | 12–24 hours |
Advantages : Utilizes readily available starting materials.
Limitations : Competitive self-condensation of aldehydes may reduce yield.
Oxidation of Allylic Alcohols
3-(3,4-Dichlorophenyl)but-2-en-1-ol is oxidized to the corresponding aldehyde using manganese dioxide (MnO₂) or Dess-Martin periodinane:
- Alcohol Synthesis : Grignard addition of methylmagnesium bromide to 3-(3,4-dichlorophenyl)propenal forms the allylic alcohol.
- Oxidation : MnO₂ in dichloromethane (DCM) selectively oxidizes the alcohol to the aldehyde.
Key Data :
| Parameter | Value |
|---|---|
| Oxidation Yield | 85–90% |
| Selectivity | No over-oxidation to carboxylic acid |
Advantages : Mild conditions; high functional group tolerance.
Limitations : Requires synthesis of precursor alcohol.
Claisen-Schmidt Condensation
While traditionally used for α,β-unsaturated ketones, modified Claisen-Schmidt conditions can target aldehydes. A mixture of 3,4-dichlorobenzaldehyde and propionaldehyde in the presence of hydrochloric acid (HCl) generates the enal via keto-enol tautomerism.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Acid Catalyst | HCl or BF₃·Et₂O |
| Reaction Time | 6–8 hours |
Advantages : Single-step synthesis.
Limitations : Lower yields due to competing side reactions.
Comparative Analysis
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Wittig Reaction | 75–83 | High (E) | Excellent |
| Aldol Condensation | 70–75 | Moderate | Good |
| Allylic Alcohol Oxidation | 85–90 | High | Moderate |
| Claisen-Schmidt | 60–65 | Low | Limited |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)butanoic acid.
Reduction: Formation of 3-(3,4-dichlorophenyl)but-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)but-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)but-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)prop-2-enal: Similar structure but with a shorter carbon chain.
3-(3,4-Dichlorophenyl)-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid: Contains a methoxy group in addition to the carboxylic acid.
Uniqueness
3-(3,4-Dichlorophenyl)but-2-enal is unique due to its specific combination of a dichlorophenyl group and a but-2-enal moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
